
4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride is a chemical compound with the molecular formula C8H4ClF4NO3. It is a pyridine derivative that contains both fluorine and methoxy functional groups, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride typically involves the introduction of fluorine and methoxy groups onto a pyridine ring, followed by the addition of a carbonyl chloride group. The specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination: Introduction of the fluorine atom using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Carbonylation: Introduction of the carbonyl chloride group using phosgene or triphosgene under controlled conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated systems to ensure precision and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can yield complex organic molecules .
Scientific Research Applications
4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to various targets. The carbonyl chloride group can act as a reactive site for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxy-3-(trifluoromethoxy)benzeneboronic acid
- 4-Fluoro-2-methoxy-3-(trifluoromethoxy)phenylboronic acid
Uniqueness
4-Fluoro-2-methoxy-3-(trifluoromethoxy)pyridine-6-carbonyl chloride is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H4ClF4NO3 |
|---|---|
Molecular Weight |
273.57 g/mol |
IUPAC Name |
4-fluoro-6-methoxy-5-(trifluoromethoxy)pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C8H4ClF4NO3/c1-16-7-5(17-8(11,12)13)3(10)2-4(14-7)6(9)15/h2H,1H3 |
InChI Key |
GHUJVHOYJJDNQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=N1)C(=O)Cl)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


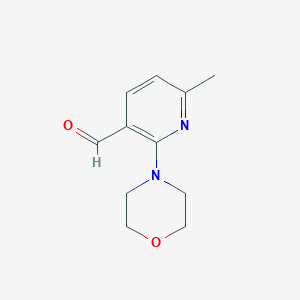

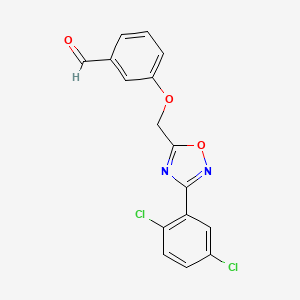
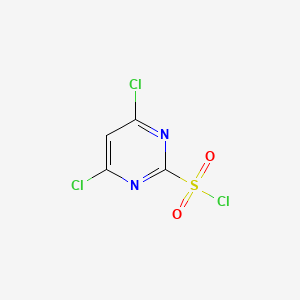


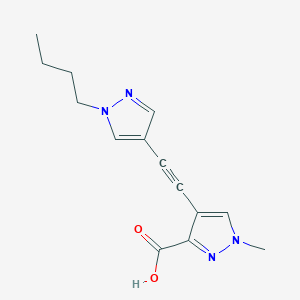
![(S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11789233.png)
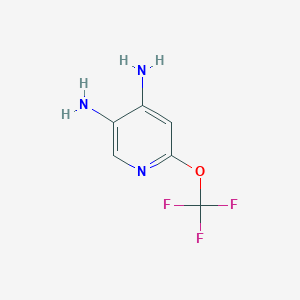
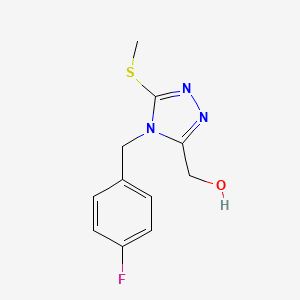
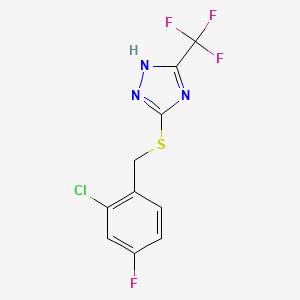

![(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide](/img/structure/B11789253.png)
![6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11789260.png)
